5-Decyano 5-(Ethyl Formate) Milrinone

Description

Contextualization of Milrinone (B1677136) as a Bipyridine Derivative and Phosphodiesterase 3 Inhibitor

Milrinone is a synthetic compound characterized by a bipyridine backbone, specifically a [3,4'-bipyridine]-6(1H)-one structure. doaj.org Its primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle. researchgate.net By inhibiting PDE3, milrinone prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to elevated intracellular cAMP levels. This increase in cAMP in cardiac myocytes results in enhanced calcium influx and, consequently, a positive inotropic effect (increased force of contraction). In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart. nih.gov

The Rationale for Structural Modification and Derivatization of the Milrinone Scaffold

The development of milrinone analogs is driven by the pursuit of improved pharmacological profiles. While milrinone is an effective inotropic agent, the therapeutic window can be narrow, and the potential for adverse effects necessitates the exploration of structural modifications. The primary goals of derivatization of the milrinone scaffold include:

Enhancing Potency: Modifications to the core structure can lead to a higher affinity for the PDE3 active site, potentially allowing for lower therapeutic doses.

Improving Selectivity: Fine-tuning the molecular structure can increase selectivity for PDE3 over other phosphodiesterase isoforms, which may reduce off-target effects.

Optimizing Pharmacokinetics: Alterations to the chemical properties of the molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Reducing Side Effects: By modifying the pharmacophore, it may be possible to dissociate the desired inotropic effects from undesired effects, such as arrhythmogenesis.

Research into milrinone analogs has explored substitutions at various positions on the bipyridine ring system to investigate structure-activity relationships. nih.gov

Classification and Nomenclature of 5-Decyano 5-(Ethyl Formate) Milrinone within the Milrinone Analog Series

The compound "this compound" is a derivative of milrinone where the cyano group at the 5-position is replaced with an ethyl formate (B1220265) (ethoxycarbonyl) group. This modification significantly alters the electronic and steric properties at this position.

The systematic IUPAC name for this compound is ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylate .

This nomenclature can be broken down as follows:

ethyl...carboxylate: Indicates the presence of an ester group where the alcohol component is ethanol.

2-methyl: A methyl group is attached to the 2-position of the pyridinone ring.

6-oxo-1,6-dihydro: Refers to the pyridinone ring system.

[3,4'-bipyridine]: Describes the connection between the two pyridine (B92270) rings.

-5-: The carboxylate group is located at the 5-position of the pyridinone ring.

This compound belongs to the class of milrinone analogs that have been investigated to understand the role of the substituent at the 5-position in modulating biological activity. Research on closely related analogs, such as ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, has shown that the introduction of an ester functional group can lead to significant positive inotropic and chronotropic effects, in some cases superior to that of milrinone itself. While specific research on ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylate is not extensively available in public literature, the findings on similar ester-containing analogs provide a strong rationale for its synthesis and potential as a potent cardiotonic agent.

Table 1: Comparison of Structural Features of Milrinone and its Analogs

| Compound Name | 5-Position Substituent | 3-Position Moiety | Key Structural Feature |

| Milrinone | Cyano (-CN) | Pyridyl | Parent bipyridine structure |

| This compound | Ethyl Formate (-COOEt) | Pyridyl | Ester functional group at the 5-position |

| Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | Cyano (-CN) | Ethyl carboxylate (-COOEt) | Ester functional group at the 3-position (non-bipyridine) |

Table 2: Reported Activity of a Closely Related Milrinone Analog

| Compound | Reported Biological Activity | Reference |

| Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | Induced positive inotropic and chronotropic effects superior to those caused by milrinone in preclinical studies. | nih.gov |

Table 3: Compound Nomenclature

| Trivial Name | Systematic (IUPAC) Name |

| Milrinone | 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile |

| This compound | ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylate |

| Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)12-8-11(9(2)16-13(12)17)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNIRPVTJYMWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Conformational Dynamics of 5 Decyano 5 Ethyl Formate Milrinone

Elucidation of the Defined Chemical Structure of 5-Decyano 5-(Ethyl Formate) Milrinone (B1677136)

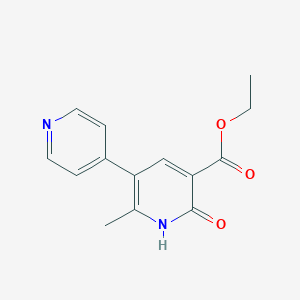

5-Decyano 5-(Ethyl Formate) Milrinone is a substituted bipyridine derivative. Its formal chemical name is ethyl 6-methyl-2-oxo-5-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxylate. The molecule is built upon a 3,4'-bipyridine (B8713429) core structure, which consists of a pyridine (B92270) ring linked at its 4-position to the 3-position of a 2-pyridone ring.

The 2-pyridone ring is highly substituted with a methyl group at the 6-position, an ethyl carboxylate (ethyl formate) group at the 3-position, and the pyridine ring at the 5-position. This specific arrangement of functional groups dictates its chemical properties and spatial configuration. The molecular formula of the compound is C₁₄H₁₄N₂O₃, and it has a molecular weight of approximately 258.28 g/mol .

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 6-methyl-2-oxo-5-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxylate |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.28 g/mol |

| Core Structure | 3,4'-Bipyridine |

Stereochemical Analysis and Chiral Considerations in Substituted Bipyridine Systems

Bipyridine systems can exhibit a form of stereoisomerism known as atropisomerism, which is a type of axial chirality. This phenomenon arises from hindered rotation around a single bond—in this case, the C-C bond connecting the two pyridine rings. nih.govwikipedia.org For atropisomers to be stable and isolable, the energy barrier to rotation must be sufficiently high, which is typically a result of steric hindrance from bulky substituents positioned near the axis of rotation. wikipedia.org

In this compound, the key substituents influencing this rotation are the methyl group at the C6 position and the ethyl formate (B1220265) group at the C3 position of the pyridone ring, as well as the hydrogen atoms on the adjacent pyridine ring. These groups can create steric clash as one ring rotates relative to the other, potentially restricting free rotation around the C3-C4' bond. If this rotational barrier is significant (a half-life of interconversion >1000 seconds is a common benchmark), the molecule can exist as a pair of stable, non-superimposable enantiomers (atropoenantiomers). wikipedia.org The development of non-symmetrical, functionalized atropisomeric bipyridines is an area of active research. mdpi.com

Intramolecular Interactions and Tautomeric Forms

The chemical structure of this compound contains a 2-pyridone moiety, which can exist in equilibrium with its tautomeric form, 2-hydroxypyridine. This lactam-lactim tautomerism is a well-documented phenomenon in heterocyclic chemistry. wikipedia.org

Keto (Lactam) Form: This is the pyridone structure, named ethyl 6-methyl-2-oxo-5-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxylate. This form is typically favored in polar solvents. wikipedia.orgwuxibiology.com

Enol (Lactim) Form: This is the hydroxypyridine tautomer, which would be named ethyl 2-hydroxy-6-methyl-5-(pyridin-4-yl)pyridine-3-carboxylate. This form can be more prevalent in non-polar solvents. wikipedia.org

The position of this equilibrium is sensitive to solvent polarity and the electronic nature of substituents. wuxibiology.combohrium.comresearchgate.net In the enol form, an intramolecular hydrogen bond may form. If the bipyridine moiety adopts a syn or cisoid conformation (where the nitrogen atoms of the two rings are on the same side), a hydrogen bond can occur between the hydroxyl group at the C2 position and the nitrogen atom of the adjacent pyridine ring. Such intramolecular hydrogen bonding can stabilize the syn-conformer and influence the rotational energy barrier. nih.govresearchgate.net

Conformational Landscape and Rotational Isomerism of the Bipyridine Moiety

The flexibility of the bipyridine core is defined by the rotation around the single bond connecting the two pyridine rings. This rotation gives rise to different rotational isomers, or conformers. The two principal planar conformations are the syn (or cisoid) form, where the ring nitrogens are on the same side, and the anti (or transoid) form, where they are on opposite sides.

For unsubstituted 2,2'-bipyridine, the most stable conformation is the planar anti form. researchgate.net However, for substituted and asymmetrical bipyridines like this compound, the landscape is more complex. The presence of substituents near the inter-ring bond introduces steric repulsion, which often forces the rings out of planarity, resulting in a twisted or dihedral conformation. researchgate.netsemanticscholar.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Milrinone Analogs

General Principles of SAR in Phosphodiesterase 3 (PDE3) Inhibitor Design

The design of effective phosphodiesterase 3 (PDE3) inhibitors is guided by a set of well-established structure-activity relationship (SAR) principles. A widely recognized pharmacophore model for PDE3 inhibitors, often referred to as the "five-point model," outlines the essential structural features required for potent inhibition. wikipedia.org These features include:

A strong dipole, typically a carbonyl group, at one end of the molecule.

An adjacent acidic proton.

A small alkyl substituent on the heterocyclic core.

An electron-rich center or a hydrogen bond acceptor site positioned opposite the dipole. wikipedia.org

PDE3 inhibitors, such as milrinone (B1677136), primarily function by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com This is achieved by blocking the PDE3 enzyme, which is responsible for the hydrolysis of cAMP. patsnap.comnih.gov The resulting increase in cAMP activates protein kinases that phosphorylate cardiac calcium channels, leading to an increased influx of calcium and enhanced myocardial contractility. wikipedia.org In vascular smooth muscle, this leads to vasodilation. nih.gov Therefore, SAR studies in this class focus on optimizing molecular features to maximize affinity and selectivity for the PDE3 active site.

Topographical Mapping of the Milrinone Pharmacophore

The milrinone molecule itself serves as a quintessential template for the PDE3 inhibitor pharmacophore. Its structure can be deconstructed into key components that contribute to its biological activity:

Heterocyclic Scaffold: The core of milrinone is a [3,4'-bipyridin]-6(1H)-one ring system. This structure provides the rigid, relatively planar framework necessary for proper orientation within the PDE3 binding pocket.

Dipole and Acidic Proton: The 6-oxo group on the pyridone ring acts as the strong dipole (carbonyl moiety), while the adjacent nitrogen proton (at position 1) serves as the requisite acidic proton.

Alkyl Substituent: The methyl group at the 2-position fulfills the requirement for a small alkyl substituent.

Electron-Rich/H-Bond Acceptor Region: The pyridine (B92270) ring at the 4-position and the cyano group at the 5-position constitute the electron-rich region and provide crucial hydrogen bond acceptor sites for interaction with amino acid residues in the enzyme's active site. nih.gov

Studies involving site-directed mutagenesis have identified key amino acid residues in the PDE3A active site that interact with milrinone, including Y751, D950, and F1004. nih.gov These interactions are critical for the high-affinity binding and inhibitory activity of the drug.

Influence of Substitutions at the 5-Position on Molecular Recognition and Binding Affinity

The 5-position of the milrinone scaffold is a critical site for molecular recognition, and modifications at this position significantly impact binding affinity and biological activity. Research indicates that this position is tolerant of a wide variety of substituents, and in many cases, substitution can lead to improved enzyme activity compared to milrinone itself. researchgate.net

For instance, replacing the 5-cyano group with a 5-bromo substituent results in an analog that retains significant activity. nih.gov This suggests that an electron-withdrawing group with a similar size and polarizing influence can effectively occupy the binding pocket. nih.gov Conversely, complete removal of a 5-substituent leads to a loss of activity, highlighting the necessity of a group at this position for effective interaction with the enzyme. nih.gov The data underscores that the 5-position is a key locus for tuning the potency and pharmacological profile of milrinone-based PDE3 inhibitors.

The Role of the Decyano and Ethyl Formate (B1220265) Moieties in Modulating Biological Response

Based on the established SAR principles, the hypothetical structure of "5-Decyano 5-(Ethyl Formate) Milrinone" implies two specific modifications to the parent milrinone molecule: the removal of the 5-cyano group and its replacement with an ethyl formate (ethoxycarbonyl) group.

Role of "Decyano" (Removal of the Cyano Group): The cyano group in milrinone is a potent hydrogen bond acceptor and contributes to the molecule's polar interactions within the PDE3 active site. nih.gov Its removal would eliminate these specific interactions. However, since the 5-position is crucial for activity, the simple removal of the cyano group without replacement would likely lead to a dramatic loss of inhibitory potency. nih.gov

Role of the Ethyl Formate Moiety: The introduction of an ethyl formate (-COOCH₂CH₃) group at the 5-position replaces the linear cyano group with a bulkier ester functionality. This group introduces both a carbonyl oxygen and an ether oxygen, both of which can act as hydrogen bond acceptors, potentially compensating for the loss of the nitrile's nitrogen. Esters at related positions in similar compounds have been shown to produce significant positive inotropic effects, in some cases superior to milrinone. researchgate.net The size, orientation, and electronic properties of the ethyl formate group would modulate the binding affinity by establishing new interactions within the enzyme's active site, potentially leading to enhanced potency.

Comparative SAR Analysis between this compound and Other Milrinone Derivatives

While direct experimental data for this compound is not available in the reviewed literature, a comparative analysis can be inferred from data on other 5-substituted analogs. A study that replaced the 5-cyano group with an acetyl group (-COCH₃) provides valuable insight. The acetyl group, like the proposed ethyl formate group, replaces the cyano moiety with a carbonyl-containing substituent.

The study found that analogs where the 5-cyano group was replaced by a 5-acetyl group (compounds SF416 and SF419) exhibited significantly lower inhibitory activity against PDE3 compared to milrinone. nih.gov This demonstrates that while the 5-position is critical, not all substitutions are favorable, and the nature of the substituent is key to maintaining or improving potency.

| Compound | Modification from Milrinone | PDE3 Inhibition (Kᵢ, µM) | Reference |

|---|---|---|---|

| Milrinone | Parent Compound (5-Cyano) | 3.80 | nih.gov |

| SF416 (Methyl 5-acetyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | 5-Cyano group replaced by 5-Acetyl group (and other modifications) | 35.00 | nih.gov |

This data suggests that the precise electronic and steric properties of the cyano group are highly optimized for PDE3 binding in the milrinone scaffold. While an ethyl formate group could offer alternative hydrogen bonding opportunities, its increased size and different electronic distribution compared to the acetyl group would determine its ultimate effect on binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Milrinone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For PDE3 inhibitors, QSAR models are developed to predict the inhibitory potency of new analogs based on various molecular descriptors, such as electronic, steric, and hydrophobic properties.

While a specific QSAR model for this compound is not published, general models for PDE3 inhibitors have been created. These models help to refine the understanding of the pharmacophore and guide the synthesis of new derivatives. For instance, molecular modeling studies based on the crystal structure of related phosphodiesterases (like PDE4B) have been used to create homology models of the PDE3A active site. nih.gov These models allow for the docking of inhibitors like milrinone and its analogs, providing a structural basis for their observed activities and helping to rationalize the differential sensitivity of enzyme mutants to various inhibitors. nih.gov Such computational approaches are invaluable for predicting how modifications, such as the introduction of an ethyl formate group at the 5-position, would likely impact the binding mode and potency of the compound.

Molecular Mechanism of Action: Targeting Phosphodiesterase 3 Pde3 Isoforms

Biochemical Characterization of PDE3 Inhibition by Milrinone (B1677136) and its Analogs

Milrinone is a potent and selective inhibitor of the PDE3 family of enzymes. This inhibition leads to an increase in the intracellular concentration of cAMP in cardiac and vascular smooth muscle cells. The subsequent activation of protein kinase A (PKA) results in the phosphorylation of various downstream targets, leading to increased cardiac contractility (inotropic effect) and vasodilation.

Structure-activity relationship (SAR) studies on milrinone analogs have provided insights into the structural requirements for potent PDE3 inhibition. The bipyridine structure of milrinone is a key feature, with the pyridinone ring mimicking the phosphate (B84403) group of cAMP, thereby acting as a competitive inhibitor at the enzyme's active site. Modifications at various positions of the milrinone scaffold have been explored to enhance potency and selectivity.

For instance, studies on esters of 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylic acid have demonstrated that these analogs retain significant positive inotropic activity, comparable to or even exceeding that of milrinone. Specifically, methyl and benzyl (B1604629) esters of this series have shown appreciable positive inotropic effects. This suggests that the introduction of an ester functionality, such as an ethyl formate (B1220265) group, could be a viable strategy for developing novel PDE3 inhibitors. The nature of the substituent at the 5-position is also critical; for example, replacing the 5-cyano group with an acetyl group has been shown to impact the inhibitory activity.

| Compound | Modification from Milrinone | Observed PDE3 Inhibitory Activity (Ki) | Reference |

|---|---|---|---|

| Milrinone | - | 3.80 µM | |

| SF397 (methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | Replacement of 4-pyridyl with methoxycarbonyl | 7.00 µM | |

| SF399 (benzyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | Replacement of 4-pyridyl with benzyloxycarbonyl | 8.80 µM | |

| SF416 (methyl 5-acetyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | Replacement of 5-cyano with acetyl and 4-pyridyl with methoxycarbonyl | 35.00 µM | |

| SF419 (benzyl 5-acetyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | Replacement of 5-cyano with acetyl and 4-pyridyl with benzyloxycarbonyl | 155.00 µM |

Elucidation of the Ligand-Protein Binding Interface within the PDE3 Active Site

The binding of milrinone and its analogs to the PDE3 active site involves a series of specific molecular interactions. While a crystal structure of PDE3 in complex with "5-Decyano 5-(Ethyl Formate) Milrinone" is not available, insights can be drawn from modeling studies and site-directed mutagenesis experiments with milrinone and other PDE3 inhibitors.

Molecular modeling and mutagenesis studies have identified several key residues within the PDE3A active site that are critical for inhibitor binding. These include Y751, D950, and F1004, which are highly conserved across PDE families and are important for binding both substrates and inhibitors. Non-conserved residues, such as T844, may play a role in the selectivity of certain inhibitors for PDE3. It is plausible that an ethyl formate substituent would engage in additional hydrogen bonding or hydrophobic interactions within a specific sub-pocket of the active site, potentially influencing the compound's potency and selectivity.

Allosteric Modulation and Non-Competitive Inhibition Mechanisms

While the primary mechanism of action for milrinone is competitive inhibition at the catalytic site of PDE3, the broader field of phosphodiesterase research has explored allosteric modulation as an alternative or complementary mechanism of enzyme regulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.

Currently, there is limited direct evidence to suggest that milrinone or its close analogs, including a hypothetical compound like "this compound," act as allosteric modulators of PDE3. The available kinetic data for milrinone are consistent with a competitive inhibition model. However, the concept of allosteric modulation is an active area of research for other PDE families, such as PDE4, where negative allosteric modulators have been developed to enhance therapeutic effects with fewer side effects. Future research could explore the potential for allosteric binding sites on PDE3 and whether certain milrinone derivatives could exhibit such a mechanism.

Downstream Signaling Cascades and Cyclic Nucleotide Modulation within Cellular Contexts

The inhibition of PDE3 by compounds like "this compound" sets off a cascade of downstream signaling events mediated by the accumulation of intracellular cAMP. In cardiac myocytes, elevated cAMP levels lead to the activation of PKA, which then phosphorylates several key proteins involved in calcium handling and myofilament function.

Key PKA targets in the heart include:

L-type calcium channels: Phosphorylation increases calcium influx into the cell, leading to a stronger contraction.

Phospholamban: Phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum and promoting faster relaxation (lusitropy).

Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase. This results in smooth muscle relaxation and vasodilation.

Selectivity Profile of this compound Across PDE Isoforms

The selectivity of a phosphodiesterase inhibitor for a particular PDE family is a critical determinant of its therapeutic utility and side-effect profile. Milrinone is known to be a selective inhibitor of PDE3. At therapeutic concentrations, it shows significantly higher affinity for PDE3 compared to other PDE isoforms such as PDE1, PDE2, PDE4, and PDE5.

The selectivity of "this compound" would depend on how the structural modifications influence its interaction with the active sites of different PDE isoforms. SAR studies of various milrinone analogs have shown that even minor changes to the molecule can alter its selectivity profile. For example, some studies have suggested that at higher concentrations, milrinone may also inhibit PDE4.

The development of highly selective PDE3 inhibitors is a key goal in drug discovery to minimize off-target effects. A comprehensive characterization of the inhibitory activity of "this compound" against a panel of PDE isoforms would be necessary to determine its precise selectivity profile.

| PDE Isoform | Substrate Specificity | Selectivity of Milrinone | Potential for Inhibition by Analogs |

|---|---|---|---|

| PDE1 | Ca²⁺/Calmodulin-stimulated, cAMP/cGMP | Low | Likely low, but requires experimental confirmation. |

| PDE2 | cGMP-stimulated, cAMP/cGMP | Low | Likely low, but requires experimental confirmation. |

| PDE3 | cGMP-inhibited, cAMP | High | Expected to be the primary target. |

| PDE4 | cAMP-specific | Moderate at high concentrations | Possible, depending on the specific structural modifications. |

| PDE5 | cGMP-specific | Low | Likely low, but requires experimental confirmation. |

Based on a comprehensive review of available scientific literature, there is no research data or mention of a chemical compound specifically named “this compound.” This suggests that this compound may be novel, not yet described in published research, or referred to by a different chemical identifier.

Consequently, it is not possible to provide the requested article on the advanced preclinical pharmacological investigations of “this compound” as there is no scientific basis for the content. Generating such an article would require the fabrication of data and findings, which would be scientifically inaccurate and misleading.

Further research would be required to determine if this compound exists under a different name or to synthesize and characterize it to perform the preclinical investigations outlined in the user's request.

Analytical Characterization and Purity Assessment of 5 Decyano 5 Ethyl Formate Milrinone

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are fundamental for elucidating the molecular structure of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule. For "5-Decyano 5-(Ethyl Formate) Milrinone (B1677136)," specific chemical shifts (δ), coupling constants (J), and signal integrations would confirm the presence of the ethyl group, the substituted pyridine (B92270) and pyridinone rings, and the methyl group. However, no specific spectral data with peak assignments for this compound are available in the public domain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₁₄N₂O₃. The fragmentation pattern observed in the mass spectrum would offer further structural evidence. While the nominal mass is 258.28 g/mol , detailed mass spectra or fragmentation data for this specific impurity are not publicly available.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the C=O groups of the ester and the pyridinone, C-O stretching of the ester, C=N and C=C bonds of the aromatic rings, and N-H stretching of the pyridinone. Without access to the actual spectrum, a detailed analysis of these functional groups remains theoretical.

Chromatographic Methods for Purity Determination and Impurity Profiling (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating the compound from other impurities and determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of pharmaceutical compounds. A validated HPLC method would be used to separate "5-Decyano 5-(Ethyl Formate) Milrinone" from Milrinone and other related substances. The purity is typically determined by the area percentage of the main peak in the chromatogram. While general HPLC methods for Milrinone and its impurities are described in pharmacopeias, specific chromatograms and validation data for this particular compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be employed for the analysis of volatile impurities or for the compound itself if it is sufficiently volatile or can be derivatized. However, given the nature of the compound, HPLC is the more common and appropriate technique.

Elemental Analysis and High-Resolution Mass Spectrometry for Molecular Formula Verification

To unequivocally confirm the molecular formula (C₁₄H₁₄N₂O₃), elemental analysis and HRMS are the gold standards. Elemental analysis would determine the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values calculated from the molecular formula. As mentioned, HRMS would provide a precise mass measurement that further corroborates the elemental composition. Specific data from these analyses for "this compound" have not been found in public sources.

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

For solid compounds, X-ray diffraction (XRD) analysis of a single crystal provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information. Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form. There is no indication in the available literature that a crystallographic analysis of this compound has been performed or published.

Quality Control and Reference Standard Characterization Methodologies

The characterization of "this compound" as a reference standard involves a comprehensive set of tests to establish its identity, purity, and potency. This process would utilize the techniques described above (NMR, MS, HPLC, etc.) under strict quality control protocols. The certificate of analysis accompanying the reference standard would summarize the results of these tests, but these certificates are typically provided only to the purchasers of the standard and are not publicly disseminated.

Future Research Trajectories and Rational Design of Next Generation Milrinone Analogs

Strategies for Enhancing Target Selectivity and Potency of Milrinone (B1677136) Derivatives

A primary goal in developing next-generation milrinone analogs is to enhance their selectivity for the PDE3 isozyme, thereby increasing potency and minimizing off-target effects. Milrinone itself is a selective inhibitor of the PDE3 family, which is crucial for regulating cardiac contractility. frontiersin.orgnih.gov Strategies to improve these attributes involve targeted chemical modifications based on structure-activity relationship (SAR) studies.

Key approaches include:

Modification of the Bipyridine Core: The bipyridine scaffold is essential for PDE3 inhibition. Alterations to this core structure can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the active site of the enzyme.

Substitution at the 5-Position: The cyano group at the 5-position of milrinone is a critical pharmacophore. Replacing this group, as suggested by the name "5-Decyano 5-(Ethyl Formate) Milrinone," is a key area of exploration. Studies have shown that substituting the 5-cyano group with other electron-withdrawing groups, such as an acetyl group, can modulate activity. nih.gov The introduction of an ethyl formate (B1220265) moiety would significantly alter the size, polarity, and hydrogen-bonding potential at this position, requiring extensive evaluation to determine its effect on potency and selectivity.

Alterations at the 4'-Position: The pyridyl group at the 4'-position of the bipyridine ring also presents an opportunity for modification. Research on analogs where this moiety was replaced with methoxycarbonyl or benzyloxycarbonyl groups demonstrated changes in PDE3 inhibitory activity, highlighting the importance of this position for target engagement. nih.gov

One study investigated four new milrinone analogs with various substitutions to understand their structure-activity relationships. nih.gov The findings from this and similar research are crucial for guiding the rational design of more potent and selective derivatives.

| Compound | Substitution vs. Milrinone | PDE III Inhibition (Ki, µM) | Reference |

| Milrinone | Parent Compound | 3.80 | nih.gov |

| SF397 | 4'-pyridyl replaced with methoxycarbonyl | 7.00 | nih.gov |

| SF399 | 4'-pyridyl replaced with benzyloxycarbonyl | 8.80 | nih.gov |

| SF416 | 5-cyano replaced with acetyl; 4'-pyridyl replaced with methoxycarbonyl | 35.00 | nih.gov |

| SF419 | 5-cyano replaced with acetyl; 4'-pyridyl replaced with benzyloxycarbonyl | 155.00 | nih.gov |

Exploration of Novel Substitution Patterns and Scaffold Modifications in Bipyridine Inhibitors

Beyond simple substitutions, researchers are exploring more profound modifications to the bipyridine scaffold of inhibitors like milrinone. frontiersin.orgnih.gov The aim is to discover novel chemical entities with improved pharmacological properties. This involves synthesizing and testing compounds with different heterocyclic systems or altering the linkage between the two pyridine (B92270) rings.

Application of Computational Chemistry in Lead Optimization and Drug Design for Analogs

Computational chemistry plays a pivotal role in the rational design and optimization of milrinone analogs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide valuable insights into the molecular interactions between inhibitors and the PDE3 enzyme. rti.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For milrinone analogs, docking studies can elucidate how different substitutions on the bipyridine ring interact with key amino acid residues in the PDE3 active site. researchgate.net This information helps in designing new derivatives with enhanced binding affinity.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of known PDE3 inhibitors, QSAR can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern potency. researchgate.netactascientific.com These models can then be used to predict the activity of novel, unsynthesized milrinone analogs, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the binding interaction over time and understand the conformational changes that may occur upon binding.

These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. researchgate.net

Development of Prodrugs and Targeted Delivery Systems Based on Chemical Modification Principles

To improve the therapeutic index of milrinone analogs, researchers are investigating prodrug strategies and targeted delivery systems. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to enhance oral bioavailability, improve stability, or reduce side effects. For cardiovascular therapies, prodrugs have been successfully developed for other drug classes, such as angiotensin II receptor blockers and antiplatelet agents. mdpi.com A similar principle could be applied to a milrinone analog by masking a key functional group with a labile moiety that is cleaved enzymatically in the target tissue.

Targeted delivery systems aim to concentrate a therapeutic agent at its site of action, such as the heart, thereby increasing efficacy and minimizing systemic exposure. nih.gov Novel delivery vectors, including adeno-associated viruses and extracellular vesicles like exosomes, are being explored for their potential to deliver therapeutic agents specifically to cardiac tissue. nih.gov Another approach involves nanoformulations, such as encapsulating the drug in human serum albumin nanoparticles, which could potentially improve the drug's delivery and efficacy. acs.org

Investigation of Multi-target Ligands Incorporating Milrinone Analog Motifs

There is growing interest in developing multi-target ligands that can modulate more than one pharmacological target simultaneously. For cardiovascular and respiratory diseases, the combined inhibition of PDE3 and PDE4 has shown potential for additive or synergistic therapeutic effects, combining bronchodilatory (PDE3) and anti-inflammatory (PDE4) actions. nih.govopenrespiratorymedicinejournal.comresearchgate.net

Designing a single molecule that incorporates the structural motifs of a milrinone analog with features required for PDE4 inhibition is a key strategy. kcl.ac.uk This approach could lead to novel therapies for conditions like chronic obstructive pulmonary disease (COPD) or asthma, where both inflammation and bronchoconstriction are key pathological features. frontiersin.org Several dual PDE3/PDE4 inhibitors have been investigated in clinical trials, suggesting that this is a viable and promising area of research. openrespiratorymedicinejournal.com

Emerging Methodologies in the Synthesis and Molecular Evaluation of PDE3 Inhibitors

Advances in synthetic organic chemistry and molecular biology are accelerating the discovery and development of new PDE3 inhibitors.

Novel Synthetic Routes: Recent progress in the synthesis of bipyridine derivatives, the core structure of milrinone, provides more efficient and versatile methods for creating a diverse library of analogs. nih.gov Techniques like Suzuki, Stille, and Negishi coupling, as well as more recent metal-free protocols, offer powerful tools for constructing the bipyridine scaffold with various substitution patterns. mdpi.comlboro.ac.ukpreprints.orgresearchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a biological target. youtube.com Modern HTS assays for PDE inhibitors, such as those based on scintillation proximity assay (SPA) technology, are robust and efficient, enabling the identification of novel chemical scaffolds for PDE3 inhibition from large compound libraries. nih.gov

Advanced Evaluation Assays: New assay technologies provide more detailed and physiologically relevant data on inhibitor performance. Fluorescence polarization (FP) assays offer a homogeneous, rapid, and sensitive method for screening and profiling PDE3A inhibitors. bpsbioscience.com Furthermore, cell-based assays using technologies like GloSensor can dynamically monitor changes in intracellular second messengers (cAMP) in living cells, providing a more accurate reflection of a compound's activity in a biological context. mdpi.comnih.gov

These emerging methodologies streamline the entire drug discovery pipeline, from the synthesis of novel milrinone analogs to their comprehensive biological evaluation.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic and chromatographic methods for characterizing the structural integrity and purity of 5-Decyano 5-(Ethyl Formate) Milrinone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) with UV detection are standard for structural confirmation. Purity analysis requires HPLC coupled with mass spectrometry (LC-MS) to detect impurities at thresholds <0.1%. Ensure calibration against reference standards and adherence to ICH guidelines for validation parameters (specificity, linearity, precision) .

Q. What synthetic routes are optimal for producing this compound, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis involving cyano substitution and esterification under inert atmospheres (e.g., nitrogen) is common. Optimize temperature (60–80°C), solvent polarity (e.g., DMF for intermediates), and catalyst selection (e.g., palladium for cross-coupling). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via recrystallization. Yields >70% are achievable with strict control of moisture and oxygen levels .

Q. How can researchers ensure reproducibility in preclinical assays evaluating the compound’s hemodynamic effects?

- Methodological Answer : Standardize in vitro models (e.g., isolated cardiomyocyte preparations) with controlled calcium concentrations and pH buffers. For in vivo studies, use species-specific dose adjustments (e.g., mg/kg scaling between rodents and canines) and hemodynamic monitoring tools (e.g., pressure-volume loops). Report all experimental variables (e.g., anesthesia type, sampling intervals) to align with ARRIVE guidelines .

Advanced Research Questions

Q. What molecular mechanisms underlie the tissue-specific selectivity of this compound’s PDE3 inhibition compared to other milrinone derivatives?

- Methodological Answer : Conduct competitive binding assays using radiolabeled PDE3 isoforms (e.g., PDE3A vs. PDE3B) isolated from cardiac vs. vascular tissues. Pair with molecular docking simulations to analyze interactions with the catalytic domain (e.g., hydrogen bonding with Gln237). Compare IC₅₀ values across tissues to identify structural determinants of selectivity .

Q. How can conflicting pharmacokinetic data from preclinical studies (e.g., bioavailability disparities) be resolved through experimental redesign?

- Methodological Answer : Apply population pharmacokinetic (PopPK) modeling to account for inter-species variability in absorption/metabolism. Use crossover study designs to minimize individual variation and validate assays via spike-and-recovery experiments in biological matrices. Investigate enterohepatic recirculation using bile-duct cannulated models .

Q. What in vitro-in vivo correlation (IVIVC) models best predict the hemodynamic effects of this compound in heart failure models?

- Methodological Answer : Develop a Level A IVIVC by correlating dissolution profiles (using biorelevant media) with in vivo plasma concentration-time curves. Use Wagner-Nelson or Loo-Riegelman methods for deconvolution. Validate models in diseased animals with induced heart failure (e.g., coronary ligation) .

Q. How do researchers ethically balance the use of higher-dose regimens in animal studies to assess efficacy without inducing toxicity?

- Methodological Answer : Follow the 3R principles (Replacement, Reduction, Refinement). Use staggered dosing protocols with continuous telemetric monitoring (e.g., ECG, blood pressure) to detect early toxicity signs. Establish humane endpoints (e.g., >20% weight loss) and obtain approval from institutional animal care committees .

Q. What computational strategies are effective for predicting off-target interactions of this compound with non-PDE3 enzymes?

- Methodological Answer : Perform high-throughput virtual screening against kinase and phosphodiesterase families using homology models. Validate predictions with kinase profiling assays (e.g., Eurofins KinaseProfiler) and functional cAMP/cGMP elevation assays in heterologous systems .

Tables for Methodological Reference

Table 1 : Key Analytical Parameters for Purity Assessment

| Method | Detection Limit | Precision (RSD%) | Reference Standard |

|---|---|---|---|

| HPLC-UV | 0.05 µg/mL | ≤2% | USP Milrinone |

| LC-MS (ESI+) | 0.01 µg/mL | ≤5% | In-house synthesized |

Table 2 : Comparative PDE3 Inhibition Selectivity (IC₅₀, nM)

| Tissue Source | 5-Decyano Derivative | Milrinone |

|---|---|---|

| Cardiac | 12.3 ± 1.5 | 15.8 ± 2.1 |

| Vascular | 48.7 ± 3.2 | 22.4 ± 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.